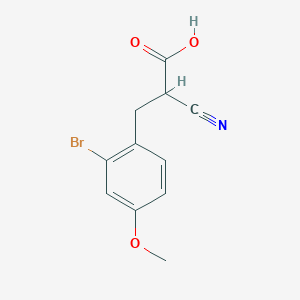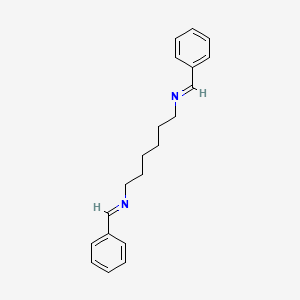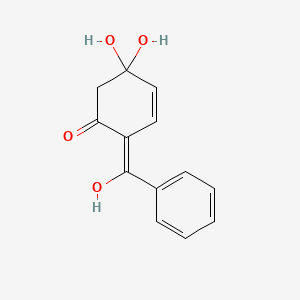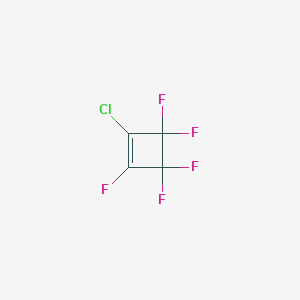
3-(2-Bromo-4-methoxyphenyl)-2-cyanopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromo-4-methoxyphenyl)-2-cyanopropanoic acid is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a cyano group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-methoxyphenyl)-2-cyanopropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 4-methoxyphenylacetic acid, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(2-Bromo-4-methoxyphenyl)-2-cyanopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as 3-(2-Hydroxy-4-methoxyphenyl)-2-cyanopropanoic acid or 3-(2-Amino-4-methoxyphenyl)-2-cyanopropanoic acid.
科学研究应用
3-(2-Bromo-4-methoxyphenyl)-2-cyanopropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism by which 3-(2-Bromo-4-methoxyphenyl)-2-cyanopropanoic acid exerts its effects involves interactions with specific molecular targets. The bromine and cyano groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
相似化合物的比较
Similar Compounds
- 2-Bromo-4-methoxyphenylacetic acid
- 2-Bromo-4-methoxyphenylboronic acid
Uniqueness
Compared to similar compounds, 3-(2-Bromo-4-methoxyphenyl)-2-cyanopropanoic acid is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
属性
分子式 |
C11H10BrNO3 |
|---|---|
分子量 |
284.11 g/mol |
IUPAC 名称 |
3-(2-bromo-4-methoxyphenyl)-2-cyanopropanoic acid |
InChI |
InChI=1S/C11H10BrNO3/c1-16-9-3-2-7(10(12)5-9)4-8(6-13)11(14)15/h2-3,5,8H,4H2,1H3,(H,14,15) |
InChI 键 |
MJYJDNNJQRYWOV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)CC(C#N)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Methylbenzo[c]phenanthrene](/img/structure/B14748335.png)








![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)


